molecular formula C24H49NO8Si3 B14268897 Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate CAS No. 136597-85-8

Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate

Cat. No.: B14268897
CAS No.: 136597-85-8
M. Wt: 563.9 g/mol
InChI Key: GFFWMSMMZPGABY-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound features multiple functional groups, including oxazolidine, oxolan, and trimethylsilyloxy groups, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the oxazolidine ring through the reaction of an amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the oxazolidine ring can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

136597-85-8

Molecular Formula

C24H49NO8Si3

Molecular Weight

563.9 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C24H49NO8Si3/c1-23(2,3)30-22(27)25-16(15-28-24(25,4)5)17(31-34(6,7)8)18-19(32-35(9,10)11)20(21(26)29-18)33-36(12,13)14/h16-20H,15H2,1-14H3

InChI Key

GFFWMSMMZPGABY-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C(C2C(C(C(=O)O2)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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